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Cinnamaldehyde diethyl acetal

Fragrance Stability Alkaline Formulation Surfactant Compatibility

Cinnamaldehyde diethyl acetal (CDEA), CAS 25226-98-6, is an organic compound belonging to the class of α,β-unsaturated aldehyde acetals. It is structurally defined as [(1E)-3,3-diethoxy-1-propen-1-yl]benzene with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 25226-98-6
Cat. No. B7769489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde diethyl acetal
CAS25226-98-6
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(C=CC1=CC=CC=C1)OCC
InChIInChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+
InChIKeyVYKDEWVAUWARRX-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamaldehyde Diethyl Acetal (CAS 25226-98-6): Chemical Class, Physicochemical Profile, and Regulatory Status


Cinnamaldehyde diethyl acetal (CDEA), CAS 25226-98-6, is an organic compound belonging to the class of α,β-unsaturated aldehyde acetals. It is structurally defined as [(1E)-3,3-diethoxy-1-propen-1-yl]benzene with a molecular formula of C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol [1]. It is synthesized via acetalization of cinnamaldehyde with ethanol under acid catalysis . CDEA is recognized for its stability in alkaline media and is approved for use as a food flavoring agent under China's GB2760-96 standard, with a maximum recommended use level of 130 ppm in seasonings [2]. Its primary utility lies in fragrance and flavor applications as a modifier and headspace note, and in organic synthesis as a protected aldehyde equivalent.

Cinnamaldehyde Diethyl Acetal (CAS 25226-98-6): Why In-Class Substitution with Parent Aldehyde or Other Acetals Fails


Direct substitution of cinnamaldehyde diethyl acetal with its parent aldehyde (cinnamaldehyde) or other cinnamaldehyde acetals is not feasible without significant changes to product performance, stability, and safety. The parent aldehyde cinnamaldehyde is highly reactive, prone to oxidation and polymerization, and possesses a pungent, irritating odor that limits its direct use in many consumer applications [1]. In contrast, the acetal form exhibits markedly enhanced stability in alkaline media, a key requirement for incorporation into soap and detergent fragrances [2]. Furthermore, different cinnamaldehyde acetals (e.g., dimethyl, propylene glycol) exhibit distinct physicochemical properties—such as volatility, substantivity, and solubility—which directly impact flavor release kinetics and organoleptic profiles in food and oral care products [3]. Therefore, selecting CDEA over its analogs is driven by specific, quantifiable performance advantages detailed in the evidence below.

Cinnamaldehyde Diethyl Acetal (CAS 25226-98-6): Quantitative Differentiation Evidence Against Cinnamaldehyde and Dimethyl Acetal Analogs


Enhanced Stability in Alkaline Media vs. Cinnamaldehyde for Detergent and Soap Formulations

Cinnamaldehyde diethyl acetal demonstrates significant stability in alkaline media, a critical requirement for incorporation into soap and detergent fragrances, whereas the parent cinnamaldehyde is chemically unstable under these conditions [1]. The acetal functional group protects the aldehyde from base-catalyzed reactions, enabling its use as a headspace note and modifier in such formulations.

Fragrance Stability Alkaline Formulation Surfactant Compatibility

Superior Synthetic Yield in Hydroformylation vs. Cinnamaldehyde for Drug Precursor Synthesis

In rhodium-catalyzed hydroformylation reactions, cinnamaldehyde diethyl acetal provides higher yields of desired aldehyde products compared to using cinnamaldehyde directly [1]. Specifically, the diethyl acetal outperforms the parent aldehyde under identical reaction conditions, yielding more of the valuable drug precursor aldehydes 1a and 1b [1].

Organic Synthesis Hydroformylation Drug Precursor

Distinct Organoleptic Profile vs. Dimethyl Acetal for Chewing Gum Flavoring

Cinnamaldehyde diethyl acetal possesses a distinct organoleptic profile compared to its dimethyl analog, characterized as having a 'faint but fresh green, slightly spicy, oily-sweet odor and a mild and oily-sweet taste' [1]. In contrast, cinnamaldehyde dimethyl acetal is described as practically odorless and less intense [1]. This difference in odor strength and character is critical for formulators seeking specific flavor release profiles in chewing gum and confectionery applications.

Flavor Chemistry Organoleptic Profile Oral Care

Differentiated Physicochemical Properties vs. Dimethyl Acetal for Formulation and Delivery

Cinnamaldehyde diethyl acetal exhibits key physicochemical differences from its dimethyl acetal analog, including a higher boiling point (297.6±40.0 °C vs. 263.2±40.0 °C), higher enthalpy of vaporization (51.6±3.0 kJ/mol vs. 48.1±3.0 kJ/mol), and significantly higher calculated logP (3.75 vs. 2.69) . These differences influence volatility, lipophilicity, and substantivity, which are critical parameters in fragrance and flavor release kinetics.

Physicochemical Properties Formulation Science Flavor Release

Cinnamaldehyde Diethyl Acetal (CAS 25226-98-6): Validated Application Scenarios Based on Quantitative Evidence


Flavoring Agent for Chewing Gum and Confectionery Requiring Mild, Oily-Sweet Cinnamon Notes

Based on its distinct organoleptic profile—characterized as a 'faint but fresh green, slightly spicy, oily-sweet odor and a mild and oily-sweet taste'—cinnamaldehyde diethyl acetal is optimally suited for use as a flavoring agent in chewing gum and confectionery products where a softer, more tenacious cinnamon note is desired, as opposed to the pungent character of the free aldehyde or the practically odorless dimethyl acetal [1].

Alkaline-Stable Fragrance Ingredient for Soap and Detergent Formulations

Given its proven stability in alkaline media, CDEA is a critical procurement choice for formulators developing fragrances for soap, laundry detergents, and other household cleaning products where the base formulation's high pH would rapidly degrade the parent cinnamaldehyde, leading to off-notes and performance failure [1].

Protected Aldehyde Synthon in Multi-Step Organic Synthesis

In synthetic chemistry workflows, particularly those involving rhodium-catalyzed hydroformylation, cinnamaldehyde diethyl acetal serves as a superior protected aldehyde synthon compared to cinnamaldehyde, delivering higher yields of valuable aldehyde drug precursors under identical reaction conditions [1]. This makes it the preferred procurement choice for researchers optimizing synthetic routes to complex molecules.

Food Flavoring in Citrus and Seasoning Blends Requiring Controlled Release

Approved for food use under GB2760-96 with a defined maximum application level of 130 ppm in seasonings, CDEA is specifically selected for its ability to modulate the overall flavor profile of citrus and savory spice blends, offering a more subtle and long-lasting cinnamon background note compared to the free aldehyde [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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